![molecular formula C16H15N3OS2 B14955902 2-(benzylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B14955902.png)
2-(benzylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-(benzylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, a benzylamino group, and a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide typically involves the reaction of thiazole derivatives with benzylamine and thienylmethyl halides. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Solvents: Dichloromethane, ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds .
Scientific Research Applications
2-(benzylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-(2-thienylmethyl)thiazole: Shares the thiazole and thienylmethyl groups but lacks the benzylamino group.
2-(benzylamino)-1,3-thiazole-4-carboxamide: Similar structure but without the thienylmethyl group.
N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide: Lacks the benzylamino group.
Uniqueness
The uniqueness of 2-(benzylamino)-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H15N3OS2 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(benzylamino)-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H15N3OS2/c20-15(17-10-13-7-4-8-21-13)14-11-22-16(19-14)18-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,20)(H,18,19) |
InChI Key |
OREGLIBNIQRSKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
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